
MPC-3100
Übersicht
Beschreibung
MPC-3100 ist ein vollsynthetischer, oral bioverfügbarer, kleinmolekularer Inhibitor der zweiten Generation von Hitzeschockprotein 90 (Hsp90). Diese Verbindung hat in verschiedenen Krebsarten, darunter Darm-, Magen-, Eierstock-, Prostata-, Brust-, Lungen- und myeloische Leukämie, eine signifikante Antitumoraktivität gezeigt .
Wissenschaftliche Forschungsanwendungen
MPC-3100 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:
Krebsforschung: This compound hat eine signifikante Antitumoraktivität in verschiedenen Krebsmodellen gezeigt, was es zu einem wertvollen Werkzeug für die Erforschung der Krebsbiologie und die Entwicklung neuer Krebstherapien macht
Arzneimittelentwicklung: Als Hsp90-Inhibitor wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf Hitzeschockprotein 90 und seine Client-Proteine abzielen.
Biologische Studien: This compound wird verwendet, um die Rolle von Hitzeschockprotein 90 bei der Proteinfaltung, Stabilisierung und Funktion zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es spezifisch an die ATP-Bindungstasche von Hitzeschockprotein 90 bindet und seine Chaperonaktivität hemmt. Diese Hemmung führt zur Destabilisierung und zum Abbau von Client-Proteinen, die für das Wachstum und Überleben von Krebszellen essentiell sind. Die beteiligten molekularen Ziele und Pfade umfassen den Hitzeschockprotein 90-Chaperonkomplex und seine assoziierten Signalwege .
Wirkmechanismus
Target of Action
MPC-3100 is a next-generation inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells . It is a potentially interesting therapeutic target, particularly in breast cancer, because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .
Mode of Action
This compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol . This interaction effectively suppresses the chaperone activity of Hsp90 .
Biochemical Pathways
The suppression of Hsp90’s chaperone activity by this compound affects key molecular pathways involved in apoptosis . The combination of this compound and other drugs, such as doxorubicin (DOX), has been observed to promote apoptotic cell death in breast cancer cells by targeting Hsp90 and regulating these pathways .
Pharmacokinetics
It is described as an orally bioavailable, fully synthetic inhibitor of hsp90 , suggesting that it can be administered orally and is capable of reaching the bloodstream to exert its effects.
Result of Action
The result of this compound’s action is dose-dependent cytotoxicity, particularly when used in combination with DOX . The combination of these two drugs has been shown to induce apoptosis in breast cancer cells more efficiently than either drug alone .
Action Environment
The effectiveness of this compound can be influenced by the presence of other drugs, as seen in its synergistic effect with dox
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
MPC-3100 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung von bromierten Zwischenprodukten und verschiedener Kupplungsreaktionen, um die notwendigen funktionellen Gruppen einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese, um die Verbindung in größeren Mengen zu produzieren. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, Reinigungsmethoden und Qualitätskontrolle, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MPC-3100 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen zu MPC-3100 sind:
Geldanamycin: Ein weiterer Hitzeschockprotein 90-Inhibitor mit einer anderen chemischen Struktur.
17-AAG (17-Allylamino-17-Demethoxygeldanamycin): Ein Derivat von Geldanamycin mit verbesserten pharmakologischen Eigenschaften.
AUY922: Ein synthetischer Hitzeschockprotein 90-Inhibitor mit potenter Antitumoraktivität
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner vollständig synthetischen Natur, oralen Bioverfügbarkeit und breiten Antitumoraktivität. Im Gegensatz zu einigen anderen Hitzeschockprotein 90-Inhibitoren hat this compound in einer Vielzahl von Krebsarten Wirksamkeit gezeigt und hat das Potenzial, mit anderen gezielten Therapien kombiniert zu werden, um die therapeutische Wirksamkeit zu verbessern .
Eigenschaften
IUPAC Name |
(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWTNHDKVVFMI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241969 | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958025-66-6 | |
| Record name | MPC-3100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MPC-3100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPC-3100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



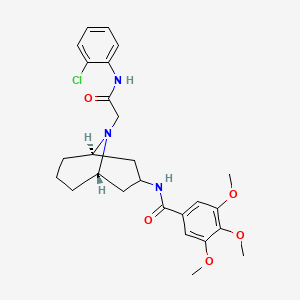
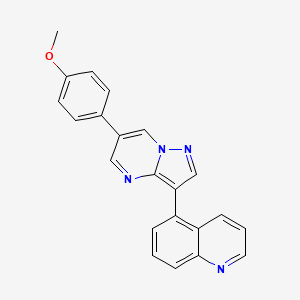


![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)
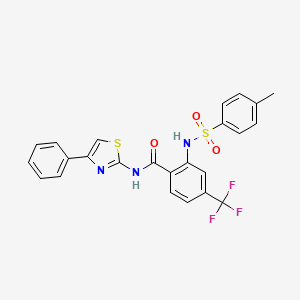

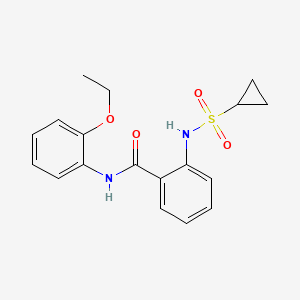
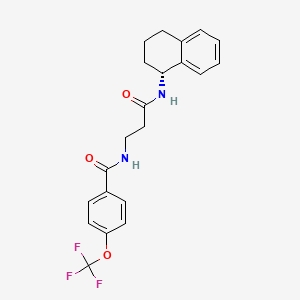

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)
